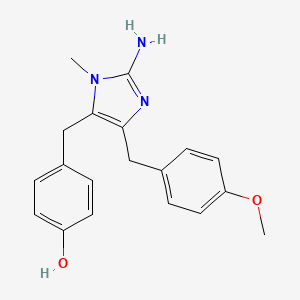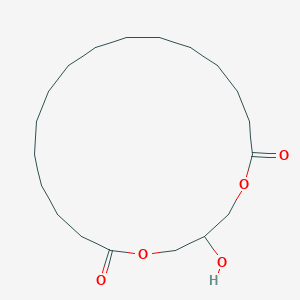
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione is a natural product found in Thapsia garganica with data available.
Scientific Research Applications
Multicomponent Reactions and Molecular Structure
One application of similar compounds to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through a multicomponent reaction, involving Aldol–Michael addition reactions. The molecular structure of the compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the compound's potential in structural analysis and synthesis techniques (Barakat et al., 2016).
Stereoselective Synthesis for Polymerization
The stereoselective approach in synthesizing substituted 1,4-dioxane-2,5-diones, which are similar to the compound , demonstrates its application in creating prospective substrates for ring-opening polymerization. This method is suitable for obtaining mono- and disubstituted products, forming stereoselectively as (S,S)-diastereomers, confirmed by DFT modeling (Lozhkin et al., 2018).
Polymerization and Material Properties
Another significant application is in the bulk polymerization of related compounds to high molecular weight polymers. For instance, ethylglycolide and isobutylglycolide were polymerized, yielding polymers with different thermal properties. These polymers, due to their varying glass transition temperatures and amorphous nature, showcase the compound's utility in material science and engineering (Yin & Baker, 1999).
Enzymatic Degradation and Microbial Applications
In the realm of microbiology, compounds similar to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" have been studied for their enzymatic degradation properties. For instance, cyclohexane-1,2-dione hydrolase from Azoarcus sp. strain was characterized, an enzyme that cleaves a cyclic aliphatic compound, indicating potential applications in biodegradation and environmental science (Steinbach et al., 2011).
Toughening Polylactide and Polymer Modification
The compound's derivatives have been used in toughening polylactide, a significant application in enhancing polymer properties. A study synthesized a bifunctional monomer from L-lactide, which was successfully polymerized to yield high molecular weight and high Tg polymers. This application demonstrates the potential in modifying polymers to improve their mechanical properties (Jing & Hillmyer, 2008).
properties
Product Name |
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
|---|---|
Molecular Formula |
C19H34O5 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
InChI |
InChI=1S/C19H34O5/c20-17-15-23-18(21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19(22)24-16-17/h17,20H,1-16H2 |
InChI Key |
CGRXXYHVIMAIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCC(=O)OCC(COC(=O)CCCCCC1)O |
synonyms |
3-HDCH cpd 3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



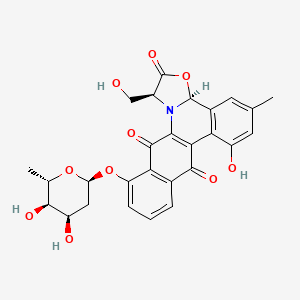
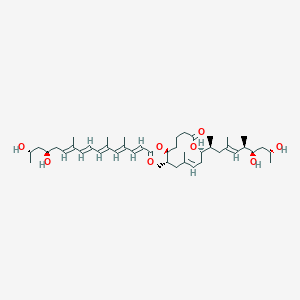
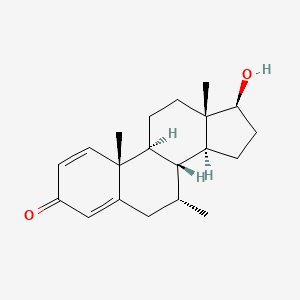
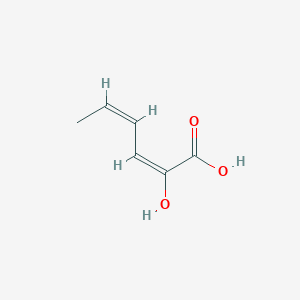
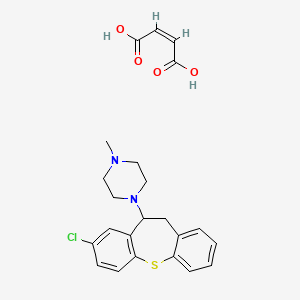
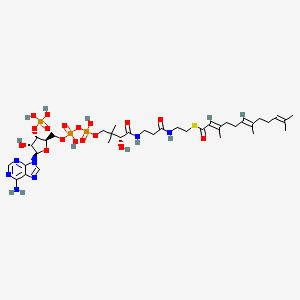
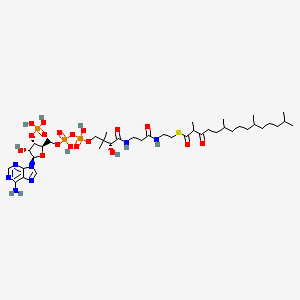
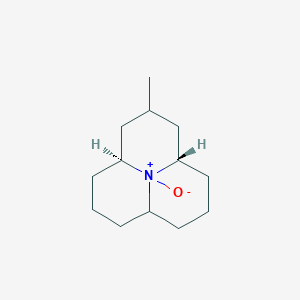
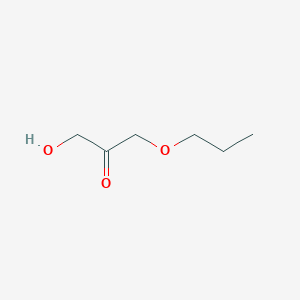
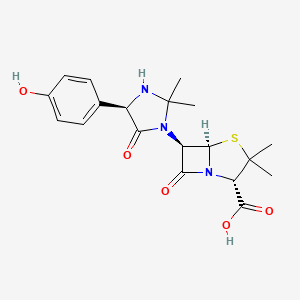
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
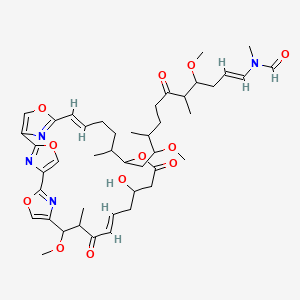
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
